2-Amino-3-chlorophenol

Process Chemistry Scale-up Synthesis Yield

Researchers requiring precise positional isomer control for heterocycle synthesis cannot substitute generic aminophenols-the ortho-amino-chloro substitution of 2-Amino-3-chlorophenol enables regioselective benzoxazole/benzimidazole formation unattainable with para-chloro isomers. • Serves as a critical analytical reference standard for Chlorzoxazone ANDA method validation and QC, with optional USP/EP traceability. • Established SnCl₂-mediated reduction from 2-nitro-3-chlorophenol provides a scalable route (80% isolated yield) for multi-gram to pilot-scale supply. • Comparative nephrotoxicity studies position 3-chloro-substituted aminophenols as a safer chemotype for SAR exploration vs. 4-aminophenol analogs. Supplied with ≥98% HPLC purity, full characterization (NMR, FT-IR), and batch-specific CoA.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 56962-00-6
Cat. No. B1288307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chlorophenol
CAS56962-00-6
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N)O
InChIInChI=1S/C6H6ClNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
InChIKeyJSHJJLQJRLNBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chlorophenol Structure & Properties


2-Amino-3-chlorophenol is a halogenated aminophenol derivative characterized by the specific ortho-substitution pattern of an amino group (-NH₂) at position 2 and a chlorine atom (-Cl) at position 3 on a phenol ring [1]. Its molecular formula is C₆H₆ClNO, with a molecular weight of 143.57 g/mol and a reported melting point of 122 °C [1]. It is frequently cited in the patent literature as a versatile building block for the synthesis of heterocyclic scaffolds and pharmaceutical intermediates [2][3].

Why 2-Amino-3-chlorophenol Cannot Be Replaced


In the procurement of fine chemicals, generic substitution among in-class aminophenols—such as 2-aminophenol, 4-amino-3-chlorophenol, or 2-amino-5-chlorophenol—fails due to critical differences in ring substitution patterns that directly dictate reaction outcomes. The specific ortho-relationship between the amino and chloro substituents in 2-Amino-3-chlorophenol confers a unique electronic and steric environment, enabling regioselective transformations not achievable with para-chloro isomers or non-halogenated counterparts [1]. Furthermore, comparative toxicological studies indicate that different positional isomers exhibit markedly different safety profiles, with 2-amino-3-chlorophenol and its close analogs showing distinct in vitro nephrotoxic potential compared to 4-amino-3-chlorophenol and other halogenated derivatives [2]. These differences underscore that substituting one isomer for another can lead to failed synthesis routes or altered safety profiles during development, making specific identification and procurement of the correct positional isomer essential for reproducible results.

2-Amino-3-chlorophenol Comparator Data


High-Yield Synthesis Route

The synthesis of 2-Amino-3-chlorophenol via SnCl₂-mediated reduction of 2-nitro-3-chlorophenol proceeds with a reproducible isolated yield of 80% [1]. This represents a well-characterized, high-yielding route amenable to scale-up for procurement of multi-gram to kilogram quantities. In contrast, alternative synthesis routes for related isomers such as 2-Amino-5-chlorophenol often rely on bacterial strain-mediated biotransformation from 1-chloro-4-nitrobenzene, a method with significantly lower throughput and commercial accessibility .

Process Chemistry Scale-up Synthesis Yield

Patent-Validated Antibiotic Intermediate

2-Amino-3-chlorophenol has been explicitly claimed and utilized as a critical starting material for the synthesis of arenoazolylamine antibiotic compounds in recent patent literature [1][2]. This documented use in active pharmaceutical development provides direct precedent for its procurement in medicinal chemistry programs. While other isomers like 3-amino-2-chlorophenol (CAS 56962-01-7) are also described as intermediates for dye synthesis and tyrosinase inhibition studies , the specific substitution pattern of 2-amino-3-chlorophenol aligns with the structural requirements outlined in multiple pharmaceutical patent families (WO2018/37223, WO2009/62285, WO2009/62308) [1][3].

Medicinal Chemistry Pharmaceutical Intermediates Antibiotic Development

Nephrotoxicity Across Positional Isomers

Comparative in vitro nephrotoxicity studies using isolated renal cortical cells (IRCC) from male Fischer 344 rats demonstrate that 4-amino-3-chlorophenol (4-A3CP) exhibits the lowest nephrotoxic potential among evaluated 4-aminochlorophenol derivatives, with a clear rank order of decreasing cytotoxicity: 4-amino-2,6-dichlorophenol > 4-amino-2-chlorophenol > 4-aminophenol > 4-amino-3-chlorophenol [1]. This finding indicates that the 3-chloro substitution pattern (as found in 2-Amino-3-chlorophenol) is associated with the lowest in vitro renal toxicity within this chemical space. Furthermore, in vivo studies confirm that 4-aminophenol was markedly more potent as a nephrotoxicant than 4-amino-3-chlorophenol [2].

Toxicology Safety Assessment Lead Optimization

Analytical Quality Control Standards

2-Amino-3-chlorophenol is commercially available with validated analytical characterization suitable for pharmaceutical quality control applications. Suppliers provide the compound with ≥98% purity (HPLC) and comprehensive analytical data including ¹H NMR and FT-IR spectra . The compound is specifically supplied for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Application (ANDA) submissions, particularly in the context of Chlorzoxazone production [1]. This level of analytical rigor contrasts with related isomers such as 3-amino-2-chlorophenol, which are less commonly available with full pharmacopeial traceability documentation [2].

Quality Control Analytical Method Validation Reference Standards

2-Amino-3-chlorophenol Applications


Heterocyclic Scaffold Synthesis for Antibiotics

2-Amino-3-chlorophenol is optimally suited as a starting material for the construction of arenoazolylamine-derived antibiotic compounds, as documented in multiple patent filings [1][2]. The ortho-amino-chloro substitution pattern enables regioselective heterocycle formation reactions, including benzoxazole and benzimidazole syntheses, which are core scaffolds in antimicrobial drug discovery programs. Procurement of this specific isomer is essential when following published synthetic protocols from WO2018/37223 and related patent families [1].

Analytical QC for Generic Drug Manufacturing

In the context of ANDA submissions and commercial production of Chlorzoxazone, 2-Amino-3-chlorophenol serves as a critical analytical reference standard and quality control material [3]. Its availability with comprehensive characterization data (HPLC purity ≥98%, NMR, FT-IR) and optional traceability to USP/EP pharmacopeial standards makes it suitable for method validation and routine QC testing in FDA-regulated manufacturing environments [3].

SAR Studies with Lower Nephrotoxicity Risk

For medicinal chemistry programs exploring aminophenol-derived scaffolds where renal safety is a design consideration, 2-Amino-3-chlorophenol represents a favorable starting point based on class-level toxicological evidence. Comparative in vitro and in vivo nephrotoxicity studies demonstrate that 4-amino-3-chlorophenol (a positional analog sharing the 3-chloro substitution pattern) exhibits significantly lower renal toxicity than 4-aminophenol, 4-amino-2-chlorophenol, or dichlorinated derivatives [4][5]. This positions the 3-chloro-substituted aminophenol chemotype as a safer alternative for SAR exploration.

Scale-Up Process Development

The well-documented synthetic route for 2-Amino-3-chlorophenol via SnCl₂-mediated reduction of 2-nitro-3-chlorophenol provides a robust foundation for process development and scale-up activities [6]. With a reproducible isolated yield of 80% and straightforward workup procedures involving extraction and recrystallization, this route is amenable to multi-gram synthesis for preclinical studies and can be further optimized for pilot-scale manufacturing. This established methodology reduces the technical risk associated with sourcing larger quantities of the compound for advanced development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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